3,5-Bis[(boc-amino)methyl]-benzoic acid
Description
Chemical Identity and Structural Features of 3,5-Bis[(boc-amino)methyl]-benzoic acid
This compound is a white crystalline solid at room temperature. sigmaaldrich.com Its structure is characterized by a benzene (B151609) ring substituted at the 1, 3, and 5 positions. A carboxylic acid group (-COOH) is located at the 1-position, and two aminomethyl groups (-CH2NH-Boc) are at the 3 and 5 positions. The amine functionalities are protected by the tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis.
Below is a table summarizing the key chemical identifiers and properties of this compound.
| Property | Value | Source |
| IUPAC Name | 3,5-bis{[(tert-butoxycarbonyl)amino]methyl}benzoic acid | sigmaaldrich.com |
| CAS Number | 185963-33-1 | sigmaaldrich.com |
| Molecular Formula | C19H28N2O6 | sigmaaldrich.com |
| Molecular Weight | 380.44 g/mol | sigmaaldrich.com |
| Physical Form | White powder | sigmaaldrich.com |
| Storage Temperature | 0-8 °C | sigmaaldrich.com |
Broader Significance of Substituted Benzoic Acids in Advanced Organic Chemistry Research
Substituted benzoic acids are a cornerstone of organic chemistry, serving as precursors and key intermediates in the synthesis of a vast array of organic molecules. The presence of substituents on the benzene ring profoundly influences the reactivity of the carboxylic acid and the ring itself, enabling a wide range of chemical transformations.
Electron-withdrawing or electron-donating groups on the ring can modulate the acidity of the carboxyl group and direct the regioselectivity of further electrophilic aromatic substitution reactions. This class of compounds is fundamental to the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. For instance, the anti-inflammatory drug aspirin (B1665792) is a well-known derivative of salicylic (B10762653) acid, a substituted benzoic acid. The rigid framework of the benzoic acid core is also frequently utilized in the design of ligands for metal catalysts and in the construction of supramolecular assemblies.
Role of Boc-Protected Amine Functionalities in Contemporary Synthetic Methodologies
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in modern organic synthesis, particularly in peptide synthesis. researchgate.net Its popularity stems from its ease of introduction, stability to a wide range of reaction conditions (including basic and nucleophilic reagents), and facile removal under mildly acidic conditions.
The use of Boc protection allows for the selective modification of other functional groups within a molecule without interference from the highly nucleophilic amine. Once the desired transformations are complete, the Boc group can be cleanly removed, typically with acids like trifluoroacetic acid (TFA), to reveal the free amine for subsequent reactions. This orthogonality is a critical principle in the synthesis of complex molecules with multiple functional groups. In the context of This compound , the two Boc-protected amines provide latent reactive sites that can be deprotected to allow for further functionalization, such as the formation of polyamides or the attachment of the molecule to a solid support.
Structure
3D Structure
Properties
IUPAC Name |
3,5-bis[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-18(2,3)26-16(24)20-10-12-7-13(9-14(8-12)15(22)23)11-21-17(25)27-19(4,5)6/h7-9H,10-11H2,1-6H3,(H,20,24)(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJPXPFRPNEYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)C(=O)O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 3,5 Bis Boc Amino Methyl Benzoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials icj-e.org. For 3,5-Bis[(boc-amino)methyl]-benzoic acid, the primary strategic disconnections involve the functional groups attached to the aromatic ring.
The most logical disconnections are at the carbamate C-N bonds, which is a standard step in the retrosynthesis of protected amines. This reveals 3,5-bis(aminomethyl)benzoic acid and the tert-butoxycarbonyl (Boc) protecting group source, di-tert-butyl dicarbonate. This step is a Functional Group Interconversion (FGI).
Further disconnection of the C-N bonds of the aminomethyl groups leads back to a key intermediate, such as 3,5-bis(bromomethyl)benzoic acid. This precursor can be conceptually derived from 3,5-dimethylbenzoic acid through benzylic bromination. 3,5-Dimethylbenzoic acid itself can be synthesized from commercially available mesitylene via selective oxidation of one methyl group google.comprepchem.com. This strategic approach simplifies the complex target molecule into readily accessible starting materials.
An alternative disconnection strategy could involve breaking the C-C bonds between the benzyl carbons and the aromatic ring. This might lead to 3,5-dihalo-benzoic acid and a source for the aminomethyl group, but this route is generally considered less efficient than functionalizing existing methyl groups.
Multi-Step Synthesis Schemes
Based on the retrosynthetic analysis, a common synthetic pathway starts from 3,5-dimethylbenzoic acid. This route involves the functionalization of the methyl groups, followed by amination and protection.
Amination Strategies for Benzoic Acid Ring Substitution
The introduction of the nitrogen-containing functional groups is a critical step. A prevalent strategy does not involve direct substitution on the benzoic acid ring itself, but rather the transformation of the benzylic positions of a suitable precursor.
A plausible multi-step scheme is as follows:
Benzylic Bromination: The synthesis often commences with 3,5-dimethylbenzoic acid. The methyl groups can be converted to bromomethyl groups via a radical bromination reaction, typically using N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN in a nonpolar solvent such as carbon tetrachloride. This yields 3,5-bis(bromomethyl)benzoic acid. The carboxylic acid group may need to be protected as an ester (e.g., methyl ester) prior to this step to prevent side reactions.
Nucleophilic Substitution: The resulting 3,5-bis(bromomethyl)benzoic acid (or its ester form) is then subjected to nucleophilic substitution. A common method is the Gabriel synthesis, using potassium phthalimide followed by hydrazinolysis, to yield the primary amine. Alternatively, direct amination with ammonia or a protected amine equivalent can be employed. Another effective method is the reaction with sodium azide (B81097) to form a diazide intermediate, which is subsequently reduced to the diamine, for instance, via catalytic hydrogenation.
Carboxylic Acid Introduction and Transformation
The carboxylic acid moiety is a defining feature of the target molecule. Its introduction and potential transformations are key considerations in the synthetic design.
Starting Material: A highly efficient strategy is to begin with a precursor that already contains the carboxylic acid group or a group that can be easily converted to it. 3,5-Dimethylbenzoic acid is an ideal starting material as it possesses the correct substitution pattern for the subsequent introduction of the aminomethyl groups nih.gov.
Synthesis of Precursor: 3,5-Dimethylbenzoic acid can be prepared through the oxidation of mesitylene (1,3,5-trimethylbenzene) google.comprepchem.com. By controlling the reaction conditions, one methyl group can be selectively oxidized to a carboxylic acid. Methods include oxidation with nitric acid or using catalytic air oxidation with catalysts like cobalt acetate prepchem.comgoogle.com.
Protection/Deprotection: During certain synthetic steps, such as benzylic bromination or reductions, the carboxylic acid group may need to be protected to prevent unwanted side reactions. A common protection strategy is its conversion to an ester, for example, a methyl or ethyl ester, via Fischer esterification. This ester can then be hydrolyzed back to the carboxylic acid under basic or acidic conditions at a later stage in the synthesis.
Tert-Butoxycarbonyl (Boc) Protection and Deprotection Techniques
The use of the tert-butoxycarbonyl (Boc) group is one of the most common methods for protecting amines in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions chemistrysteps.comfishersci.co.uk.
Protection: The Boc group is typically introduced by reacting the diamine precursor, 3,5-bis(aminomethyl)benzoic acid, with di-tert-butyl dicarbonate (Boc₂O) jk-sci.com. The reaction is usually carried out in the presence of a base to neutralize the acid formed during the reaction jk-sci.com. Common conditions include using sodium hydroxide in a water/THF mixture or triethylamine (TEA) in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) jk-sci.comwikipedia.org. The reaction proceeds via a nucleophilic acyl substitution mechanism jk-sci.com.
Deprotection: Removal of the Boc group is achieved under acidic conditions fishersci.co.uk. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl group to form a stable tert-butyl cation, carbon dioxide, and the free amine chemistrysteps.com. Strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in methanol (B129727) or dioxane are commonly employed for this purpose chemistrysteps.comwikipedia.org.
| Technique | Common Reagents | Typical Solvents | Notes |
| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) with a base (e.g., NaOH, TEA, DMAP) jk-sci.comwikipedia.org | THF, Dichloromethane (DCM), Acetonitrile (B52724), Water jk-sci.comwikipedia.org | The choice of base and solvent can be optimized for substrate solubility and reactivity. |
| Boc Deprotection | Strong acids (e.g., Trifluoroacetic acid (TFA), HCl) chemistrysteps.comwikipedia.org | Dichloromethane (DCM), Methanol, Dioxane, Ethyl Acetate wikipedia.org | Scavengers like anisole can be added to trap the tert-butyl cation intermediate wikipedia.org. |
Optimization of Reaction Conditions: Solvents, Temperature, Catalysts, and Reagents
Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the scalability of the synthesis. For the synthesis of this compound, each step presents opportunities for optimization.
Solvents: The choice of solvent is critical for all steps. For the Boc protection step, a variety of solvents can be used, and the selection often depends on the solubility of the amine substrate. Biphasic systems (e.g., THF/water) can be effective wikipedia.org. The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported as both a solvent and catalyst for efficient N-Boc protection organic-chemistry.org.
Temperature: Most steps in the synthesis, particularly the Boc protection, can often be performed at room temperature jk-sci.comorganic-chemistry.org. However, certain transformations, such as the initial oxidation of mesitylene or the amidation reactions, may require heating to proceed at a reasonable rate google.commdpi.com. Careful temperature control is necessary to prevent the formation of byproducts.
Catalysts: In the synthesis of the 3,5-dimethylbenzoic acid precursor from mesitylene, catalysts such as cobalt acetate are used to facilitate the oxidation google.com. For the Boc protection step, bases like 4-dimethylaminopyridine (DMAP) can be used in catalytic amounts to accelerate the reaction wikipedia.org. Perchloric acid adsorbed on silica gel has also been shown to be an efficient and reusable catalyst for N-tert-butoxycarbonylation organic-chemistry.org.
Reagents: The choice and stoichiometry of reagents are paramount. For Boc protection, using a slight excess of Boc₂O ensures complete conversion of the amine. In the deprotection step, the concentration of the acid (e.g., TFA) can be adjusted to control the reaction rate and selectivity, especially if other acid-labile groups are present in the molecule.
| Reaction Step | Parameter | Condition/Reagent | Impact on Synthesis |
| Oxidation | Catalyst | Cobalt acetate, Manganese acetate google.com | Improves reaction efficiency and conversion rate. |
| Oxidation | Temperature | 100–150 °C google.com | Controls reaction rate and selectivity. |
| Boc Protection | Base | TEA, NaOH, DMAP (catalytic) jk-sci.comwikipedia.org | Neutralizes acid byproduct; DMAP accelerates the reaction. |
| Boc Protection | Solvent | THF, DCM, HFIP wikipedia.orgorganic-chemistry.org | Affects solubility and reaction rate; HFIP can also act as a catalyst organic-chemistry.org. |
| Boc Deprotection | Acid | TFA, HCl jk-sci.comwikipedia.org | Choice and concentration of acid determine cleavage efficiency and selectivity. |
Green Chemistry Approaches in Synthetic Design
Incorporating green chemistry principles into the synthesis of this compound can reduce its environmental impact. This involves using less hazardous chemicals, developing more energy-efficient processes, and minimizing waste.
Alternative Solvents: Efforts can be made to replace hazardous solvents like dichloromethane and carbon tetrachloride with greener alternatives. For the Boc protection step, reactions can sometimes be performed in water or under solvent-free conditions jk-sci.comwikipedia.orgmdpi.com.
Catalysis: The use of reusable heterogeneous catalysts, such as perchloric acid on silica gel for Boc protection, aligns with green chemistry principles by simplifying product purification and allowing for catalyst recycling organic-chemistry.org. Similarly, developing recyclable catalysts for the oxidation of mesitylene would be a significant green improvement mdpi.com.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Routes that avoid protecting groups can improve atom economy, although this is challenging for this specific target molecule. One-pot synthesis, where multiple reaction steps are carried out in the same vessel, can reduce waste and improve efficiency sioc-journal.cn.
Energy Efficiency: Performing reactions at ambient temperature and pressure whenever possible reduces energy consumption. The Boc protection of amines is often feasible at room temperature organic-chemistry.org.
Renewable Feedstocks: While not directly applied to this specific synthesis in the cited literature, a broader green chemistry goal is the use of renewable feedstocks. For instance, research into producing benzoic acid derivatives from lignin, a renewable biopolymer, is an active area of interest rsc.org.
Mechanistic Investigations of Key Synthetic Steps
The synthesis of this compound typically proceeds via the protection of the amino groups of 3,5-bis(aminomethyl)benzoic acid using di-tert-butyl dicarbonate (Boc₂O). While specific mechanistic studies for this particular compound are not extensively detailed in the scientific literature, the fundamental reaction mechanism for the N-Boc protection of amines is well-established. This section extrapolates from the general understanding of this reaction to discuss the plausible mechanistic details pertinent to the synthesis of the target molecule.
Elucidation of Reaction Intermediates
The reaction of an amine with di-tert-butyl dicarbonate is generally accepted to proceed through a nucleophilic acyl substitution mechanism. For the synthesis of this compound from 3,5-bis(aminomethyl)benzoic acid, the key steps involve the nucleophilic attack of the primary amino groups on one of the carbonyl carbons of Boc₂O.
The primary reaction intermediate is a tetrahedral intermediate formed after the initial nucleophilic attack. This intermediate is unstable and quickly collapses. In the case of secondary amines reacting with Boc₂O, unstable carbamic-carbonic anhydride intermediates have been isolated under certain conditions. However, for primary amines such as those in 3,5-bis(aminomethyl)benzoic acid, the reaction is generally thought to proceed directly to the carbamate product after the collapse of the initial tetrahedral intermediate.
The reaction sequence for one of the aminomethyl groups can be visualized as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminomethyl group attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient zwitterionic tetrahedral intermediate.
Collapse of the Intermediate: The tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, tert-butanol, and carbon dioxide. The release of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.
This process would occur sequentially at both aminomethyl positions on the benzoic acid ring to yield the final product, this compound.
Plausible Reaction Intermediates:
| Step | Intermediate | Description |
| 1 | Tetrahedral Intermediate | A short-lived species formed from the nucleophilic attack of the amine on the carbonyl group of Boc₂O. |
| 2 | Carbamate Anion | Formed upon the collapse of the tetrahedral intermediate, which is then protonated. |
Transition State Analysis and Energetics
Detailed transition state analysis and energetic profiling for the synthesis of this compound are not available in the public domain. However, computational studies on similar Boc protection reactions provide insights into the plausible transition states.
The rate-determining step is generally considered to be the nucleophilic attack of the amine on the Boc anhydride. The transition state for this step would involve the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbonyl carbon-oxygen double bond. The geometry of this transition state is expected to be trigonal bipyramidal-like around the carbonyl carbon.
Kinetic and Thermodynamic Considerations
Kinetics: The rate of the N-Boc protection reaction is dependent on several factors, including the nucleophilicity of the amine, the concentration of the reactants, the solvent, and the temperature. For 3,5-bis(aminomethyl)benzoic acid, the two primary amino groups are relatively unhindered, suggesting that the reaction should proceed at a reasonable rate under standard conditions (e.g., room temperature in a suitable solvent like dioxane or THF).
The reaction is typically pseudo-first-order with respect to the amine when Boc₂O is used in excess. The rate law can be generally expressed as:
Rate = k[Amine][Boc₂O]
The rate constant, k, would be influenced by the electronic nature of the benzene (B151609) ring. The carboxylic acid group is an electron-withdrawing group, which would slightly decrease the nucleophilicity of the benzylic amino groups compared to a simple benzylamine. However, this effect is generally not significant enough to impede the reaction.
Thermodynamic Parameters (General Reaction):
| Parameter | Value | Influence on Reaction |
| ΔG | Negative | Spontaneous reaction |
| ΔH | Negative | Exothermic reaction |
| ΔS | Positive | Favorable due to gas evolution |
It is important to note that while these general principles apply, the precise kinetic and thermodynamic parameters for the synthesis of this compound would require specific experimental determination or high-level computational modeling, which is not currently available in published literature.
Utility of 3,5 Bis Boc Amino Methyl Benzoic Acid As a Core Building Block in Advanced Organic Synthesis
Scaffold for Peptide and Peptidomimetic Construction
The rigid aromatic core of 3,5-Bis[(boc-amino)methyl]-benzoic acid provides a pre-organized scaffold that can be readily incorporated into peptide chains to induce specific secondary structures or to create novel peptidomimetic architectures. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability, bioavailability, and receptor affinity. The use of scaffolds like This compound is a key strategy in peptidomimetic design. rsc.orgnih.gov
Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are synthesized, offering a more efficient alternative to traditional solution-phase methods. nih.gov The use of a solid support, typically a resin, allows for the easy removal of excess reagents and byproducts by simple filtration. youtube.comThis compound is well-suited for integration into SPPS protocols.
The synthesis can be initiated by anchoring the carboxylic acid group of the benzoic acid to a suitable resin, such as a Merrifield resin. diva-portal.org The two Boc-protected amine functionalities can then be deprotected to allow for the stepwise addition of amino acids, effectively growing peptide chains from the aromatic core. The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of one of the major SPPS strategies and is typically removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA). diva-portal.org
The general workflow for incorporating This compound into an SPPS protocol would be as follows:
Resin Loading: The carboxylic acid of This compound is activated and coupled to a solid support.
Boc Deprotection: The Boc protecting groups on the two aminomethyl arms are removed using an acidic reagent like TFA.
Peptide Elongation: Standard amino acid coupling cycles are performed on both deprotected amine sites. This can be done symmetrically, adding the same amino acid to both arms, or asymmetrically if one of the Boc groups can be selectively removed.
Cleavage: Once the desired peptide chains are assembled, the entire construct is cleaved from the resin, typically using a strong acid like hydrogen fluoride (B91410) (HF) in the Boc-SPPS strategy.
While direct examples of SPPS using This compound are not extensively reported in the literature, the principles are well-established with analogous molecules. For instance, Fmoc-protected versions of aminobenzoic acids have been successfully used in Fmoc-based SPPS to create GPR54-agonistic pentapeptide derivatives. nih.gov
| Parameter | Description |
| Resin Type | Merrifield, PAM, or other resins suitable for Boc-SPPS |
| Protecting Group | Boc (tert-butyloxycarbonyl) |
| Deprotection Reagent | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) |
| Coupling Reagents | Dicyclohexylcarbodiimide (DCC), HBTU, HATU |
| Cleavage Cocktail | Strong acids like HF or TFMSA |
Solution-Phase Coupling Strategies
While SPPS is dominant for many applications, solution-phase peptide synthesis remains a valuable technique, particularly for the synthesis of shorter peptides or when large quantities are required. This compound can also be employed in solution-phase strategies. In this approach, the carboxylic acid can be activated using standard coupling reagents, such as carbodiimides, and reacted with the N-terminus of a peptide or amino acid ester. Subsequently, the Boc groups can be removed, and the resulting free amines can be coupled with other carboxylic acids to extend the structure.
A key advantage of solution-phase synthesis is the ability to purify intermediates at each step, ensuring high purity of the final product. The synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one, for example, has been successfully achieved in solution by activating the carboxy group as its pentafluorophenyl ester. nih.gov This demonstrates the feasibility of using activated esters for the solution-phase synthesis of oligomers based on functionalized building blocks.
Precursor for Dendrimer and Hyperbranched Polymer Architectures
Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. kpi.ua Their unique properties, such as low viscosity, high solubility, and multivalency, make them attractive for applications in drug delivery, catalysis, and materials science. This compound is an ideal AB2-type monomer for the synthesis of these architectures, where 'A' is the carboxylic acid group and 'B' represents the two Boc-protected amine groups.
Design Principles for Multifunctional Monomers
The design of multifunctional monomers is crucial for the successful synthesis of dendrimers and hyperbranched polymers. An AB2 monomer, like the deprotected form of This compound , allows for a one-pot polymerization process. The 'A' group (carboxylic acid) can react with the 'B' groups (amines) of other monomers, leading to a rapid increase in branching and molecular weight.
The synthesis of dendrimers can be achieved through two main approaches:
Divergent Synthesis: Growth starts from a central core and extends outwards.
Convergent Synthesis: Dendritic wedges (dendrons) are synthesized first and then attached to a central core.
For hyperbranched polymers, the synthesis is typically a one-pot process where the AB2 monomer is polymerized to yield a less perfectly branched structure compared to dendrimers. kpi.ua The use of 3,5-diaminobenzoic acid, a close analogue of the deprotected form of the title compound, has been reported for the synthesis of hyperbranched polyamides. beilstein-journals.org
Controlled Polymerization Techniques
Control over the molecular weight and degree of branching is a key challenge in the synthesis of hyperbranched polymers. Several techniques have been developed to address this, including slow monomer addition and the use of a core molecule. In the context of This compound , after deprotection of the Boc groups, the resulting 3,5-bis(aminomethyl)benzoic acid can be subjected to polycondensation reactions.
The synthesis of hyperbranched polyamides from 3,5-diaminobenzoic acid has been achieved through direct polycondensation in the presence of condensing agents like triphenyl phosphite (B83602) and pyridine. beilstein-journals.org A similar strategy could be applied to the polymerization of deprotected This compound . The reaction conditions would need to be carefully optimized to control the polymerization process and achieve the desired molecular weight and polydispersity.
| Monomer Type | Polymer Architecture | Key Synthetic Strategy | Example Analogous Monomer |
| AB2 | Dendrimer | Divergent or Convergent Synthesis | 3,5-dihydroxybenzyl alcohol |
| AB2 | Hyperbranched Polymer | One-pot Polycondensation | 3,5-diaminobenzoic acid beilstein-journals.org |
Applications in Bioconjugation Chemistry as a Versatile Linker
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. Bifunctional linkers are essential tools in this field, and This compound possesses the structural features of a versatile heterobifunctional linker after appropriate modification.
The carboxylic acid group provides a handle for conjugation to amine-containing biomolecules, such as proteins or peptides, through amide bond formation. The two Boc-protected aminomethyl groups, after deprotection, can be reacted with other molecules. For instance, one amine could be functionalized with a targeting ligand (e.g., a small molecule or peptide that binds to a specific receptor), while the other could be attached to a payload, such as a drug or an imaging agent. The rigid aromatic core of the linker ensures that the attached moieties are held at a defined distance and orientation, which can be crucial for their biological activity.
While specific examples of This compound being used as a bioconjugation linker are not prevalent in the literature, the concept of using bifunctional scaffolds is well-established. For example, bifunctional dendrimers with azide (B81097) and Boc-protected amine groups have been used to create multivalent and bifunctional molecules via click chemistry and standard amide coupling. nih.gov This highlights the potential of using building blocks like This compound for the construction of complex bioconjugates.
Covalent Attachment Strategies for Molecular Probes and Constructs
The well-defined trifunctional nature of this compound makes it an exemplary scaffold for the synthesis of molecular probes and other intricate chemical constructs. The carboxylic acid can serve as an initial anchor point for attachment to a molecule of interest or a solid support. Following this, the Boc-protecting groups can be removed to expose the two primary amines, which can then be conjugated to reporter groups, such as fluorophores, biotin, or other signaling moieties.
This divergent approach allows for the creation of bifunctional or multifunctional probes. For instance, one aminomethyl arm could be functionalized with a targeting ligand that directs the molecule to a specific biological location, while the other arm could bear a fluorescent dye for imaging purposes. The rigid benzene (B151609) core ensures that these functional elements are held in a defined spatial arrangement, which can be crucial for their intended activity.
While specific, detailed research findings on the direct use of this compound in the synthesis of molecular probes are not extensively documented in publicly available literature, its structural motifs are analogous to other commonly used linkers in bioconjugate chemistry. The principles of solid-phase peptide synthesis (SPPS) and solution-phase coupling reactions are directly applicable to this building block, highlighting its potential in this field.
Construction of Supramolecular Assemblies and Frameworks
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, represents another promising arena for the application of this compound. After deprotection of the amino groups, the resulting 3,5-bis(aminomethyl)benzoic acid can participate in a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking.
The two primary amine groups and the carboxylic acid can act as hydrogen bond donors and acceptors, facilitating the self-assembly of molecules into well-ordered, higher-order structures such as sheets, ribbons, or three-dimensional networks. The aromatic core can contribute to the stability of these assemblies through π-π stacking interactions with other aromatic systems.
The design of such self-assembling systems is a cornerstone of crystal engineering and the development of novel functional materials. While direct examples of supramolecular assemblies based solely on this compound are not readily found in the literature, the fundamental principles of molecular recognition and self-assembly strongly suggest its utility as a versatile tecton (a building block for supramolecular assembly).
Functionalization in Specialty Materials Science
In the realm of materials science, this compound serves as a valuable monomer or cross-linking agent for the synthesis of functional polymers and other specialty materials. The ability to introduce two reactive amine functionalities after polymerization or incorporation into a material allows for post-synthesis modification.
For example, the carboxylic acid can be used to incorporate the molecule into a polyester (B1180765) or polyamide backbone. Subsequent deprotection of the Boc groups would then yield a material with pendant primary amine groups. These amines can be used to alter the material's surface properties, for instance, by grafting on polyethylene (B3416737) glycol (PEG) chains to enhance biocompatibility, or by attaching charged species to modulate surface charge.
This approach is particularly useful in the development of functional surfaces for biomedical devices, chromatography supports with specific affinities, or as a foundational component in the synthesis of dendrimers and other hyperbranched polymers. The rigid aromatic core can also impart thermal stability and mechanical robustness to the resulting materials.
| Property | Value | Source |
| CAS Number | 185963-33-1 | Sigma-Aldrich |
| Molecular Formula | C₁₉H₂₈N₂O₆ | Sigma-Aldrich |
| Molecular Weight | 380.44 g/mol | Sigma-Aldrich |
| Appearance | White to off-white powder | Sigma-Aldrich |
| Purity | ≥95% | Sigma-Aldrich |
Systematic Design and Synthesis of Derivatives and Analogues of 3,5 Bis Boc Amino Methyl Benzoic Acid
Functional Group Interconversions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, allowing for its conversion into a variety of other functional groups such as esters, amides, and alcohols. These transformations are fundamental for creating diverse molecular libraries.
Esterification: The conversion of the carboxylic acid to an ester is a common strategy to modify the compound's polarity, solubility, and metabolic stability. A standard method involves reaction with an alcohol in the presence of an acid catalyst. For instance, treatment with methanol (B129727) and thionyl chloride can yield the corresponding methyl ester. nih.gov This reaction proceeds by first converting the carboxylic acid to a more reactive acyl chloride intermediate, which is then attacked by the alcohol.
Amide Bond Formation: Amide coupling is arguably one of the most important transformations for this scaffold, as it allows for the attachment of various amine-containing fragments, including amino acids, peptides, or complex molecular probes. The direct reaction of the carboxylic acid with an amine is typically facilitated by a coupling reagent to form a reactive intermediate. researchgate.netyoutube.com Common coupling systems include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov This approach is widely used in peptide synthesis and the creation of complex molecular architectures.
Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol, transforming the scaffold into [3,5-bis[(boc-amino)methyl]phenyl]methanol. This conversion significantly alters the molecule's structural and electronic properties, replacing a planar, acidic group with a flexible, neutral hydroxyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF) are effective for this transformation. libretexts.org BH₃/THF is often preferred as it selectively reduces carboxylic acids over many other functional groups and offers a safer reaction profile. libretexts.org
Table 1: Potential Reactions at the Carboxylic Acid Moiety
| Transformation | Reagents & Conditions | Product Functional Group |
|---|---|---|
| Esterification | R-OH, Acid Catalyst (e.g., H₂SO₄) or Thionyl Chloride (SOCl₂) followed by R-OH | Ester (-COOR) |
| Amidation | R-NH₂, Coupling Agent (e.g., HATU, EDC) | Amide (-CONHR) |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃/THF) | Primary Alcohol (-CH₂OH) |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride (-COCl) |
Modifications of the Boc-Protected Amine Groups
The two Boc-protected primary amines provide another key site for diversification. Modifications can be performed after removing the protecting groups or by synthesizing analogues with different substituents from the outset.
The tert-butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be readily removed under acidic conditions. researchgate.net Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in dioxane or methanol efficiently cleaves the Boc group to yield the corresponding primary ammonium (B1175870) salt of 3,5-bis(aminomethyl)benzoic acid. mdpi.comechemi.com
Once deprotected, the resulting diamine can undergo a variety of reactions:
Acylation: The free amines can be acylated with acyl chlorides or carboxylic acids (using coupling reagents) to form amides. This allows for the introduction of a vast range of substituents.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides.
Alkylation: The primary amines can be alkylated using alkyl halides, although this can sometimes lead to over-alkylation, requiring careful control of reaction conditions. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary or tertiary amines.
Instead of modifying the amines post-synthesis, analogues can be created by altering the initial synthetic route. For example, starting with 3,5-dinitrobenzoic acid, the nitro groups can be reduced to anilines. Alternatively, different protecting groups can be used, such as the Fmoc (fluorenylmethyloxycarbonyl) group, which is base-labile. This allows for orthogonal protection strategies where one type of amine can be deprotected while the other remains intact. The existence of related structures like ethyl 3-amino-5-[(tert-butoxycarbonyl)amino]benzoate demonstrates the feasibility of synthesizing asymmetrically substituted analogues. sigmaaldrich.com
Exploration of Aromatic Ring Substitution Patterns and Their Synthetic Routes
Introducing substituents onto the benzene (B151609) ring at the 2, 4, or 6 positions is a powerful strategy for fine-tuning the electronic properties and three-dimensional shape of the molecule. The synthesis of these analogues typically requires starting from an already substituted aromatic compound.
For example, a synthetic route could begin with 3,5-dimethylbenzoic acid, where the methyl groups are first halogenated (e.g., using N-bromosuccinimide) to form 3,5-bis(bromomethyl)benzoic acid. Subsequent reaction with sodium azide (B81097) followed by reduction would yield the diamine, which could then be Boc-protected. By starting with differently substituted benzoic or toluic acids (e.g., 2-fluoro-3,5-dimethylbenzoic acid), a variety of analogues can be prepared. The synthesis of related compounds like 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles often starts from a correspondingly substituted acetophenone (B1666503) or benzoic acid, illustrating a common strategy in medicinal chemistry. nih.gov
Table 2: Examples of Substituted Precursors for Analogue Synthesis
| Starting Material | Potential Final Analogue Core |
|---|---|
| 2-Fluoro-3,5-dimethylbenzoic acid | 2-Fluoro-3,5-bis(aminomethyl)benzoic acid |
| 4-Methoxy-3,5-dimethylbenzoic acid | 4-Methoxy-3,5-bis(aminomethyl)benzoic acid |
| 3,5-Dinitrobenzoic acid | 3,5-Diaminobenzoic acid |
Stereochemical Control in Derivative Synthesis
The parent molecule, 3,5-Bis[(boc-amino)methyl]-benzoic acid, is achiral as it possesses a plane of symmetry. Stereochemistry can be introduced into its derivatives through several key strategies:
Coupling with Chiral Molecules: The most straightforward method is to react the carboxylic acid or the deprotected amines with an enantiomerically pure chiral molecule. For example, amide coupling of the carboxylic acid with a chiral amine (e.g., (R)-α-methylbenzylamine) would result in a diastereomeric mixture if the final product has another stereocenter, or simply a chiral molecule if it does not.
Introduction of Stereocenters on Side Chains: While synthetically challenging, it is conceivable to create analogues where one of the benzylic hydrogens on the aminomethyl groups is substituted, creating a chiral center. Enantioselective methods, potentially involving chiral catalysts, would be required to control the stereochemistry at this new center. nih.gov
Atropisomerism: If large, bulky substituents are introduced onto the ring (e.g., at the 2 and 6 positions) or onto the amine nitrogens, rotation around the aryl-C or aryl-N bonds could be restricted. If the substitution pattern removes the molecule's symmetry, this could lead to the formation of stable, separable atropisomers.
While specific examples for this exact scaffold are not prevalent in the literature, the principles are well-established in the synthesis of other complex molecules, such as β2-amino acids, which can be prepared using chiral auxiliaries to guide stereoselective reactions. researchgate.net
Structure-Reactivity and Structure-Function Relationship Studies of Derivatives
The ultimate goal of synthesizing derivatives of this compound is to understand how structural changes influence the molecule's properties and function. This scaffold is often used as a rigid or semi-rigid linker to present other functional groups in a defined spatial orientation.
Structure-reactivity studies would investigate how different substituents on the ring or on the side chains affect the pKa of the carboxylic acid or the nucleophilicity of the amines. For example, electron-withdrawing groups on the ring would increase the acidity of the benzoic acid.
Structure-function studies involve synthesizing a library of analogues and testing them in a specific application.
In Medicinal Chemistry: Derivatives could be synthesized where the deprotected amines are linked to pharmacophores. The benzoic acid might serve as a handle for attachment to a larger molecule or as a group that interacts with a biological target. Structure-activity relationship (SAR) studies would correlate changes in the scaffold's substitution pattern with biological activity, such as enzyme inhibition or receptor binding affinity. nih.govnih.gov
In Materials Science: The rigid 1,3,5-substitution pattern makes this scaffold an excellent building block for creating well-defined supramolecular structures, polymers, or dendrimers. Derivatives could be designed to self-assemble into higher-order structures, and SAR studies would relate molecular changes to the resulting material's properties (e.g., thermal stability, conductivity, or porosity).
Advanced Analytical and Characterization Methodologies in Research on 3,5 Bis Boc Amino Methyl Benzoic Acid
High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and purity assessment of "3,5-Bis[(boc-amino)methyl]-benzoic acid". This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula with a high degree of confidence. The molecular formula of "this compound" is C₁₉H₂₈N₂O₆, with a molar mass of 380.44 g/mol .
In practice, techniques such as Electrospray Ionization (ESI) are often employed to generate gas-phase ions of the analyte. For "this compound," both positive and negative ion modes can be utilized. In positive-ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative-ion mode, the deprotonated molecule [M-H]⁻ would be detected. The high mass accuracy of HRMS allows for the differentiation of the target compound from potential impurities or side products with very similar nominal masses. For instance, the gas-phase neighboring group participation effect in positive-ion ESI-HRMS can be exploited to differentiate positional isomers of substituted benzoic acid derivatives.
Beyond simple molecular weight confirmation, tandem mass spectrometry (MS/MS) experiments can be performed to further confirm the structure. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated, which can be correlated with the known structural motifs of the molecule, such as the loss of the Boc protecting groups or cleavage of the benzyl-methyl bond.
A typical workflow for the purity assessment of "this compound" using HRMS would involve the analysis of a sample by a high-resolution mass spectrometer, followed by a comparison of the observed accurate mass with the theoretically calculated mass. The presence of any unexpected ions would indicate the presence of impurities, which can then be identified and quantified based on their mass and intensity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution, and it is extensively used in the characterization of "this compound".
1D and 2D NMR Techniques
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. For "this compound," the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the aminomethyl groups, and the protons of the tert-butyl groups of the Boc protecting groups. The integration of these signals provides a quantitative measure of the number of protons in each environment. Similarly, the ¹³C NMR spectrum would display characteristic signals for the carboxylic acid carbon, the aromatic carbons, the methylene carbons, and the carbons of the Boc groups.
| Technique | Information Obtained | Relevance to this compound |
| ¹H NMR | Chemical environment and number of protons. | Confirms the presence of aromatic, methylene, and Boc-group protons. |
| ¹³C NMR | Chemical environment of carbon atoms. | Identifies the carboxylic acid, aromatic, methylene, and Boc-group carbons. |
| COSY | Proton-proton coupling networks. | Establishes the connectivity of protons within the aminomethyl and aromatic moieties. |
| HSQC | Direct proton-carbon correlations. | Unambiguously assigns the signals of directly bonded ¹H and ¹³C atoms. |
| HMBC | Long-range proton-carbon correlations. | Confirms the overall molecular structure and substitution pattern. |
Deuterium (B1214612) Labeling Experiments for Mechanistic Insight
Deuterium labeling experiments are a powerful tool for elucidating reaction mechanisms and understanding dynamic processes. In the context of research involving "this compound," deuterium labeling could be employed to probe the reactivity of specific sites within the molecule. For instance, if the compound is used as a building block in a subsequent reaction, replacing specific protons with deuterium can help to determine whether those protons are involved in the reaction mechanism.
For example, if the N-H protons of the Boc-protected amino groups are of interest in a particular chemical transformation, a deuterium-labeled analog could be synthesized where these protons are replaced by deuterium. By monitoring the reaction using techniques like NMR or mass spectrometry, the fate of the deuterium label can be tracked, providing direct evidence for its involvement (or lack thereof) in the reaction pathway.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
For "this compound," the IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups. The O-H stretch of the carboxylic acid would appear as a broad band, while the C=O stretch of the carboxylic acid and the urethane (B1682113) of the Boc groups would give rise to strong absorptions in the carbonyl region. The N-H stretch of the Boc-protected amine would also be observable, as well as C-H stretches of the aromatic ring and the alkyl groups. The positions of these bands can be influenced by hydrogen bonding.
Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. While strong in IR, the O-H stretch is often weak in Raman. Conversely, the symmetric vibrations of the aromatic ring are typically strong in the Raman spectrum. By combining the information from both IR and Raman spectroscopy, a more complete vibrational analysis of the molecule can be achieved.
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Weak |
| N-H (Boc-Amide) | 3400 - 3200 | Moderate |
| C-H (Aromatic) | 3100 - 3000 | Strong |
| C-H (Alkyl) | 3000 - 2850 | Moderate |
| C=O (Carboxylic Acid) | 1725 - 1700 | Moderate |
| C=O (Boc-Urethane) | 1715 - 1680 | Moderate |
| C-N Stretch | 1350 - 1000 | Weak |
| C-O Stretch | 1300 - 1000 | Weak |
X-ray Diffraction for Solid-State Structural Determination and Crystal Packing Analysis
X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For "this compound," single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles, confirming the molecular conformation.
Furthermore, this technique reveals how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the physical properties of the solid material. In the case of "this compound," the carboxylic acid groups are likely to form hydrogen-bonded dimers, a common motif in the crystal structures of benzoic acid derivatives. The Boc-protected amino groups may also participate in hydrogen bonding, further influencing the crystal packing. Understanding the crystal structure is particularly important in materials science applications where the solid-state properties of the compound are critical.
Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry) for Separation and Quantification
Advanced chromatographic techniques are essential for the separation, quantification, and purity analysis of "this compound".
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile and thermally labile compounds like "this compound". Reversed-phase HPLC, using a C18 or similar stationary phase, is typically employed. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with the addition of an acid such as trifluoroacetic acid or formic acid to improve peak shape and resolution. A UV detector is commonly used for detection, as the benzoic acid moiety is chromophoric. HPLC methods can be developed and validated to accurately quantify the purity of "this compound" and to detect and quantify any related impurities.
Future Research Directions and Emerging Paradigms in the Study of 3,5 Bis Boc Amino Methyl Benzoic Acid Chemistry
Development of Sustainable Synthetic Routes and Methodological Advancements
The principles of green chemistry are increasingly influencing the design and execution of synthetic routes in organic chemistry. rsc.orgrsc.orglibretexts.org For a molecule like 3,5-Bis[(boc-amino)methyl]-benzoic acid, which serves as a precursor to more complex structures, the development of sustainable synthetic methodologies is a critical area of future research.
Current syntheses often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future efforts will likely focus on several key areas to improve the environmental footprint of its production. One promising direction is the exploration of greener solvents. Propylene carbonate, for instance, has been identified as a viable and more environmentally benign alternative to commonly used solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) in peptide synthesis, showing comparable or even better yields in some cases. rsc.orgrsc.org Research into the solubility and reactivity of this compound and its precursors in such green solvents will be crucial.
Another significant area of advancement lies in the protection/deprotection steps. The tert-butyloxycarbonyl (Boc) protecting group is considered relatively "green" because its removal typically generates volatile byproducts like carbon dioxide and isobutene. nih.govquora.com However, the deprotection step often requires strong acids like trifluoroacetic acid (TFA), which are corrosive and pose environmental concerns. acs.orgorganic-chemistry.org Future research could explore alternative, milder deprotection methods, such as thermolytic deprotection in flow reactors, which can offer better control and reduce the need for harsh reagents. acs.org Furthermore, the development of enzymatic methods for selective protection and deprotection represents a frontier in sustainable chemistry, offering high selectivity under mild conditions. fiveable.me
The use of water as a reaction medium is a major goal in green chemistry. nih.gov While Boc-protected amino acids are generally sparingly soluble in water, the development of nanoparticle-based methods, where water-dispersible Boc-amino acid nanoparticles are used for synthesis in aqueous media, presents an innovative approach. nih.gov Applying such techniques to the synthesis of this compound could dramatically reduce the reliance on organic solvents.
| Aspect of Sustainable Synthesis | Traditional Method | Future Direction | Potential Benefit |
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | Propylene Carbonate, Water | Reduced toxicity and environmental impact |
| Deprotection | Strong acids (e.g., Trifluoroacetic acid) | Thermolytic deprotection, Enzymatic methods | Milder reaction conditions, less corrosive waste |
| Overall Process | Batch synthesis | Continuous flow synthesis, Nanoparticle-based synthesis in water | Improved efficiency, safety, and reduced solvent usage |
Integration into High-Throughput Synthesis and Screening Platforms
The rigid and defined geometry of this compound makes it an ideal scaffold for the construction of chemical libraries for high-throughput screening (HTS). Its bifunctional nature allows for the divergent synthesis of a multitude of compounds from a single, well-defined core.
In the realm of drug discovery and materials science, combinatorial chemistry is a powerful tool for rapidly generating large numbers of diverse molecules. wikipedia.org The integration of this compound into automated solid-phase peptide synthesis (SPPS) workflows is a key area for future development. bachem.comnih.govaurorabiomed.com In SPPS, the carboxylic acid moiety of the benzoic acid can be anchored to a solid support, while the two Boc-protected amines serve as points for chain elongation, allowing for the parallel synthesis of a vast array of peptide or small molecule derivatives. bachem.compeptide.com The use of robotic liquid handling systems can automate the repetitive steps of deprotection and coupling, significantly accelerating the synthesis of compound libraries. aurorabiomed.comefficient-robotics.comspringernature.com
The development of novel linkers is also crucial for advancing high-throughput synthesis. bachem.compeptide.com While this compound can itself act as a linker, its derivatives could be further functionalized to create "safety-catch" linkers. These linkers are stable throughout the synthesis but can be activated for cleavage under specific conditions, offering greater flexibility and control over the release of the final products from the solid support. nih.gov
Furthermore, the design of bifunctional molecules for targeting specific biological interactions is a rapidly growing field. nih.gov The defined spatial orientation of the two amino groups in this compound provides a precise framework for creating molecules that can bind to two targets simultaneously, inducing dimerization or bringing them into close proximity. nih.govacs.org High-throughput synthesis of libraries based on this scaffold could accelerate the discovery of new therapeutic agents, such as PROTACs (proteolysis-targeting chimeras). nih.gov
| High-Throughput Application | Role of this compound | Enabling Technology | Potential Outcome |
| Combinatorial Chemistry | Core scaffold for library synthesis | Automated Solid-Phase Peptide Synthesis (SPPS) | Rapid generation of diverse molecular libraries |
| Drug Discovery | Linker for bifunctional molecules (e.g., PROTACs) | High-Throughput Screening (HTS) | Discovery of new therapeutic agents |
| Materials Science | Building block for ordered supramolecular structures | Automated synthesis and characterization | Development of new materials with tailored properties |
Exploration of Novel Chemical Reactivity Modes
While the primary reactivity of this compound is centered around its amine and carboxylic acid functionalities, future research is poised to explore more nuanced and novel reactivity modes. The interplay of the functional groups and the aromatic ring offers a rich landscape for chemical transformations.
The reactivity of the Boc-protected amines is a key area of interest. While generally stable, the Boc group can participate in unexpected reactions under certain conditions. researchgate.net For instance, the development of methods for the selective mono-deprotection of one Boc group while the other remains intact would be a significant advancement, allowing for the stepwise and differential functionalization of the two amine groups. This would open up pathways to unsymmetrical derivatives with expanded structural diversity.
The electronic nature of the benzene (B151609) ring, influenced by the electron-withdrawing carboxylic acid and the electron-donating potential of the protected amino groups, can be exploited for novel aromatic substitution reactions. Research into selective functionalization of the aromatic ring at the positions ortho and para to the existing substituents could lead to the synthesis of highly substituted and complex aromatic scaffolds.
Furthermore, the steric hindrance provided by the bulky Boc groups can influence the stereochemical outcome of reactions at the benzylic positions. total-synthesis.comnumberanalytics.com Investigating how this steric bulk directs the approach of reagents could lead to the development of stereoselective synthetic methods.
The concept of using the entire molecule as a "chiral ligand" in asymmetric catalysis is another exciting frontier. By introducing chirality into the molecule, for example, through the use of chiral amino acids attached to the carboxylic acid, the resulting complex could be explored as a catalyst for a variety of asymmetric transformations.
Contribution to Fundamental Understanding of Amine and Carboxylic Acid Chemistry in Complex Systems
Beyond its practical applications in synthesis, this compound serves as an excellent model system for studying fundamental aspects of amine and carboxylic acid chemistry in complex molecular environments. Its well-defined and relatively rigid structure allows for the systematic investigation of intramolecular and intermolecular interactions.
The fixed distance and orientation between the two amine groups and the carboxylic acid provide a unique platform to study intramolecular hydrogen bonding and other non-covalent interactions. libretexts.orgdiva-portal.org By varying the protecting groups on the amines or the substituents on the aromatic ring, researchers can systematically probe how these changes affect the conformation and reactivity of the molecule. This can provide valuable insights into the forces that govern molecular shape and function.
The acidity of the carboxylic acid group is influenced by the nature and position of the substituents on the benzene ring, a phenomenon known as the "ortho effect" in related systems. wikipedia.orgwordpress.combyjus.comlibretexts.orgpearson.com While the substituents in this compound are in the meta positions, studying the pKa of this compound and its derivatives can contribute to a deeper understanding of how multiple substituents collectively influence the electronic properties of an aromatic ring.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing Boc-protected aminomethyl groups to benzoic acid derivatives?
- The synthesis typically involves two steps: (1) introducing aminomethyl groups at the 3,5-positions of benzoic acid via bromination/azidation/reduction (e.g., using 3,5-dimethylbenzoic acid as a precursor) , followed by (2) Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP. Solvents such as dichloromethane (DCM) or THF are commonly used, with reaction monitoring via TLC or HPLC .
Q. How can researchers confirm the structural integrity of 3,5-Bis[(Boc-amino)methyl]-benzoic acid post-synthesis?
- Key techniques include:
- NMR Spectroscopy : H and C NMR to verify Boc group integration (tert-butyl signals at ~1.4 ppm) and aminomethyl proton shifts.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]).
- HPLC : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients to assess purity (>95%) .
Q. What are the primary applications of this compound in academic research?
- It serves as a bifunctional building block in:
- Peptide Synthesis : Boc groups protect amines during solid-phase peptide coupling.
- Metal-Organic Frameworks (MOFs) : Carboxylic acid and Boc-protected amines enable coordination and post-synthetic modification .
Advanced Research Questions
Q. How can researchers address steric hindrance during Boc protection of 3,5-aminomethyl benzoic acid?
- Steric challenges arise from the proximity of the two aminomethyl groups. Strategies include:
- Excess Reagent : Use 2.5–3 equivalents of Boc anhydride.
- Extended Reaction Time : 12–24 hours under reflux in DCM.
- Microwave-Assisted Synthesis : Accelerates reaction kinetics and improves yield .
Q. What analytical methods resolve contradictions in reported Boc deprotection conditions?
- Boc deprotection typically uses trifluoroacetic acid (TFA) in DCM. Conflicting data on reaction time (30 min vs. 2 hr) may stem from:
- Substrate Solubility : Poor solubility in DCM prolongs deprotection.
- Temperature Control : Room temperature vs. 0°C affects reaction rates.
- Validate via HPLC-MS to track deprotection progress and avoid over-acidification .
Q. How does the Boc group influence the compound’s stability under varying storage conditions?
- Boc groups are acid-labile but stable at neutral pH. Recommendations:
- Storage : –20°C in anhydrous DMSO or DCM to prevent hydrolysis.
- Handling : Avoid prolonged exposure to moisture or acidic buffers during biological assays .
Methodological Challenges and Solutions
Key Data from Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
